OER Electrocatalytic Activity: NiFe Composite Outperforms RuO2 Benchmark in Alkaline Electrolyte
In a direct head-to-head comparison under alkaline conditions, an in situ synthesized Ni5Fe-carbon nanotube composite (Ni5Fe-CNT) demonstrated superior oxygen evolution reaction (OER) activity compared to the precious metal oxide benchmark RuO2. The Ni5Fe-CNT composite achieved a lower overpotential (η = 301 mV vs. 354 mV for RuO2) and a more favorable Tafel slope (b = 58 mV/dec vs. 91 mV/dec for RuO2) at a current density of 10 mA cm⁻². Furthermore, its charge transfer resistance (Rct) was significantly lower (7 Ω vs. 39 Ω for RuO2), and its Faradaic efficiency was higher (95% vs. 91%). This establishes the specific Ni5Fe formulation as not just an earth-abundant alternative, but a demonstrably more active catalyst in this metric [1].
| Evidence Dimension | OER Overpotential at 10 mA cm⁻² |
|---|---|
| Target Compound Data | 301 mV |
| Comparator Or Baseline | RuO2: 354 mV |
| Quantified Difference | 53 mV lower overpotential |
| Conditions | 1 M KOH electrolyte |
Why This Matters
This data proves that a specific NiFe formulation can outperform the established precious metal benchmark, justifying its selection for high-efficiency, cost-effective alkaline water electrolysis.
- [1] Sondermann, L., Voggenauer, L. M., Vollrath, A., Strothmann, T., & Janiak, C. (2025). Comparison of In Situ and Postsynthetic Formation of MOF-Carbon Composites as Electrocatalysts for the Alkaline Oxygen Evolution Reaction (OER). Molecules, 30(2), 208. View Source
